Welcome to the BenchChem Online Store!
molecular formula C16H14O4 B1585801 1,2-bis(3-methoxyphenyl)ethane-1,2-dione CAS No. 40101-17-5

1,2-bis(3-methoxyphenyl)ethane-1,2-dione

Cat. No. B1585801
M. Wt: 270.28 g/mol
InChI Key: PJGXOGKIVAJFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09370522B2

Procedure details

A solution of 2-hydroxy-1,2-bis(3-methoxyphenyl)ethanone (3.5 g, 12.87 mmol, 1.00 equiv), NH4NO3 (1.04 g, 13.00 mmol, 1.00 equiv), and Cu(OAc)2.H2O (260 mg, 1.30 mmol, 0.10 equiv) in 80% aqueous HOAc (30 mL) was allowed to react, with stirring, for 2 hrs while the temperature was maintained at reflux in an oil bath. Upon cooling to 0° C., the solid was filtered and washed with H2O (3×30 ml), affording 2.5 g (72%) of 1,2-bis(3-methoxyphenyl)-1,2-ethandione as a yellow solid.
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
NH4NO3
Quantity
1.04 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
260 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH3:20])[CH:14]=1)[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[CH:6]=1)=[O:4]>CC(O)=O.CC([O-])=O.CC([O-])=O.[Cu+2].O>[CH3:20][O:19][C:15]1[CH:14]=[C:13]([C:2](=[O:1])[C:3]([C:5]2[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[CH:6]=2)=[O:4])[CH:18]=[CH:17][CH:16]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
OC(C(=O)C1=CC(=CC=C1)OC)C1=CC(=CC=C1)OC
Step Two
Name
NH4NO3
Quantity
1.04 g
Type
reactant
Smiles
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)O
Step Four
Name
Quantity
260 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Cu+2].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring, for 2 hrs while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux in an oil bath
FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
washed with H2O (3×30 ml)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(C(=O)C1=CC(=CC=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.